N-benzyl-2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[3-(2,3-dichlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3O2S2/c1-2-27(13-15-7-4-3-5-8-15)19(29)14-32-23-26-17-11-12-31-21(17)22(30)28(23)18-10-6-9-16(24)20(18)25/h3-12H,2,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNLUTAFGJLAHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=C(C(=CC=C4)Cl)Cl)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure that includes a thieno[3,2-d]pyrimidine moiety, which is known for its diverse biological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of various functional groups that may contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of thieno[3,2-d]pyrimidines have shown efficacy against various bacterial strains. The mechanism of action is thought to involve interference with bacterial DNA synthesis and cell wall integrity.
Anticancer Properties
Research has indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer activity. A study demonstrated that similar compounds induced apoptosis in cancer cell lines by activating caspase pathways and disrupting cell cycle progression. The specific effects on cell lines such as HL-60 (human promyelocytic leukemia) and U937 (human histiocytic lymphoma) were notable, with IC50 values indicating potent cytotoxicity.
Inhibition of Enzymatic Activity
The compound also shows promise as an enzyme inhibitor. It has been reported to inhibit certain kinases involved in cancer metabolism and signaling pathways. This inhibition can lead to reduced tumor growth and enhanced sensitivity to chemotherapy agents.
Study 1: Antimicrobial Efficacy
In a comparative study involving various thieno[3,2-d]pyrimidine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
Study 2: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of thieno[3,2-d]pyrimidine derivatives. The lead compound demonstrated an IC50 value of 5 µM against the A549 lung cancer cell line. Mechanistic studies revealed that the compound induced G1 phase arrest and apoptosis through mitochondrial pathways.
Data Table: Biological Activities
Scientific Research Applications
N-benzyl-2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its applications, particularly in medicinal chemistry, focusing on its synthesis, biological evaluations, and therapeutic prospects.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit promising antimicrobial properties. For instance, derivatives containing thieno[3,2-d]pyrimidine frameworks have been shown to possess significant activity against various bacterial strains and fungi. The incorporation of the dichlorophenyl group is believed to enhance the lipophilicity and biological activity of the compound.
Antiparasitic Activity
Compounds related to this compound have demonstrated moderate antiparasitic activity against Leishmania spp., which is crucial for developing treatments for leishmaniasis. In vitro studies report an IC50 value indicating effective inhibition of parasite growth at low concentrations.
Anticancer Potential
The thieno[3,2-d]pyrimidine scaffold has been explored for anticancer properties due to its ability to inhibit specific kinases involved in cancer cell proliferation. Preliminary data suggest that N-benzyl derivatives may induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.
Case Study 1: Antimicrobial Evaluation
In a study published in MDPI, a series of thieno[3,2-d]pyrimidine derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that compounds with similar substituents to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .
Case Study 2: Antiparasitic Activity Against Leishmania spp.
Research conducted by Vlasov et al. demonstrated that derivatives containing the thieno[3,2-d]pyrimidine structure showed promising activity against Leishmania amazonensis. The study reported an IC50 value of 91.1 µM for one of the derivatives in this class . This suggests a potential pathway for developing new treatments for leishmaniasis using similar compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a structural and functional comparison of the target compound with analogs reported in the literature.
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula.
Key Findings
Core Structure Variations: The target compound and the analog in share the thieno[3,2-d]pyrimidine core, whereas and feature benzo-fused or thieno[2,3-d]pyrimidine scaffolds.
Substituent Effects :
- Electron-Withdrawing Groups : The 2,3-dichlorophenyl group in the target compound contrasts with the electron-donating 3-methoxyphenyl in . Chlorine atoms may enhance binding to hydrophobic pockets in target proteins, while methoxy groups could improve solubility .
- N-Alkyl/Aryl Groups : The N-benzyl-N-ethylacetamide in the target compound differs from the N-isopropyl-N-phenyl group in . Benzyl groups may confer metabolic resistance compared to smaller alkyl chains .
The pKa of (12.77 ± 0.70) indicates a basic nitrogen, likely from the pyrimidine ring, which could influence ionization under physiological conditions .
The dichlorophenyl group in the target compound may mimic IP-10 binding observed in CXCR3 studies, as halogenated aromatics often enhance ligand-receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
